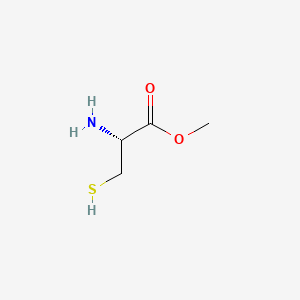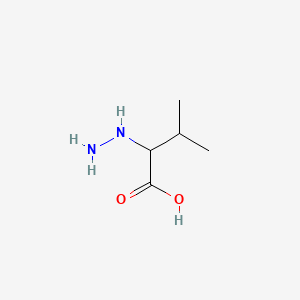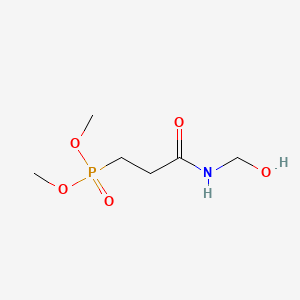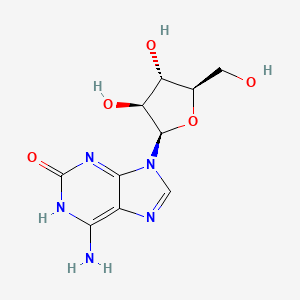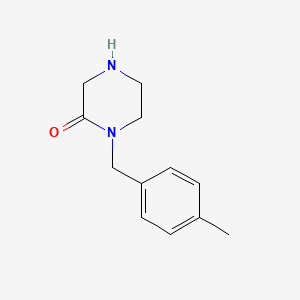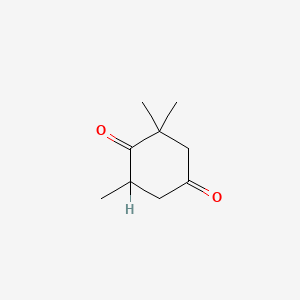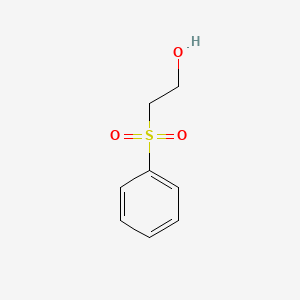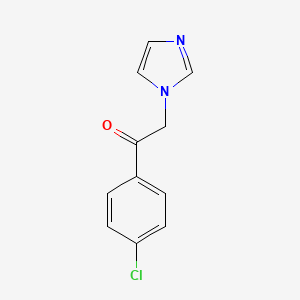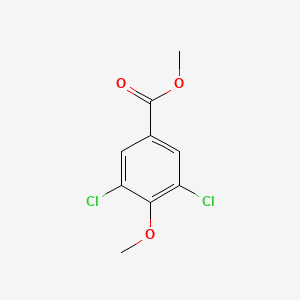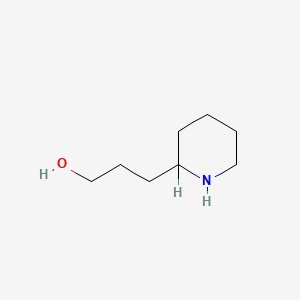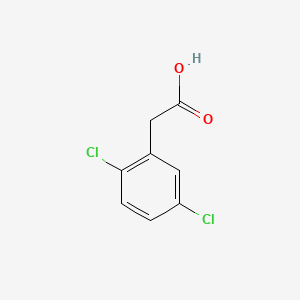
2-(2,5-ジクロロフェニル)酢酸
概要
説明
2-(2,5-Dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学的研究の応用
2-(2,5-Dichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Related compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth in susceptible plants, leading to their eventual death .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that similar compounds have high gastrointestinal absorption and are bbb permeant .
Result of Action
Related compounds have been shown to have diverse biological activities .
Action Environment
It is known that the compound is stable at room temperature .
生化学分析
Biochemical Properties
2-(2,5-Dichlorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain signaling By inhibiting these enzymes, 2-(2,5-Dichlorophenyl)acetic acid can reduce inflammation and pain
Cellular Effects
2-(2,5-Dichlorophenyl)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX enzymes by 2-(2,5-Dichlorophenyl)acetic acid leads to a decrease in the production of prostaglandins, which can alter inflammatory responses and pain perception . This compound may also impact other cellular processes, such as apoptosis and cell proliferation, although more studies are required to confirm these effects.
Molecular Mechanism
The molecular mechanism of 2-(2,5-Dichlorophenyl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2-(2,5-Dichlorophenyl)acetic acid may influence the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dichlorophenyl)acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,5-Dichlorophenyl)acetic acid is relatively stable at room temperature . Its degradation products and their impact on cellular function require further investigation. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(2,5-Dichlorophenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic or adverse effects may occur, including gastrointestinal irritation and liver toxicity. It is essential to determine the threshold effects and safe dosage ranges for this compound in animal studies to ensure its safe application in research and potential therapeutic use.
Metabolic Pathways
2-(2,5-Dichlorophenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound may also affect metabolic flux and metabolite levels, although further research is needed to understand these effects fully. Understanding the metabolic pathways of 2-(2,5-Dichlorophenyl)acetic acid is crucial for predicting its behavior in biological systems and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 2-(2,5-Dichlorophenyl)acetic acid within cells and tissues are essential for understanding its biological effects. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and activity in different cellular compartments, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2,5-Dichlorophenyl)acetic acid can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential effects on cellular processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)acetic acid typically involves the chlorination of phenylacetic acid derivatives. One common method includes the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide to form 2,5-dichlorobenzyl cyanide, which is then hydrolyzed to yield 2-(2,5-Dichlorophenyl)acetic acid .
Industrial Production Methods: Industrial production of 2-(2,5-Dichlorophenyl)acetic acid often involves large-scale chlorination processes, where phenylacetic acid is treated with chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-(2,5-Dichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichlorophenylethanol.
Substitution: Formation of various substituted phenylacetic acids.
類似化合物との比較
- 2,4-Dichlorophenylacetic acid
- 2,6-Dichlorophenylacetic acid
- 2,5-Dichlorobenzoic acid
Comparison: 2-(2,5-Dichlorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Dichlorophenylacetic acid and 2,6-Dichlorophenylacetic acid, the 2,5-dichloro substitution provides different reactivity and interaction with biological targets .
特性
IUPAC Name |
2-(2,5-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUGCOXTFFBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202288 | |
| Record name | 2,5-Dichlorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-79-8 | |
| Record name | 2,5-Dichlorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5398-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichlorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dichlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dichlorophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2H55HX4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

